Taccaoside E
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Overview
Description
Taccaoside E is a natural product derived from the Tacca plant species. It is a steroidal saponin with a molecular formula of C47H74O17 and a molecular weight of 911.092.
Preparation Methods
Synthetic Routes and Reaction Conditions: Taccaoside E is typically extracted from the roots of Tacca plants. The extraction process involves the use of organic solvents such as ethanol. The crude extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from Tacca plant roots, followed by purification using advanced chromatographic methods. The scalability of this process is limited by the availability of raw materials and the efficiency of the extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Taccaoside E undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the double bonds within the steroidal structure.
Substitution: This reaction can occur at various positions on the sugar moieties attached to the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
Taccaoside E has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroidal saponins.
Medicine: Its anti-inflammatory and anti-arthritis properties are being explored for therapeutic applications.
Mechanism of Action
Taccaoside E exerts its effects through several molecular mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2.
Immune Modulation: It modulates the immune response by binding to RAS and inhibiting downstream effector signaling.
Cell Cycle Arrest: It arrests the cell cycle in the G2/M phase, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Taccaoside E is unique among steroidal saponins due to its specific molecular structure and bioactivity. Similar compounds include:
Taccaoside A: Another steroidal saponin from the Tacca plant, known for its cytotoxic effects on cancer stem cells.
Diosgenin: A steroidal sapogenin that serves as an aglycone for many saponins, including this compound.
This compound stands out due to its specific glycosidic linkages and the presence of unique sugar moieties, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C47H74O17 |
---|---|
Molecular Weight |
911.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3-hydroxy-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H74O17/c1-20-10-15-47(57-18-20)21(2)32-30(64-47)17-29-27-9-8-25-16-26(11-13-45(25,6)28(27)12-14-46(29,32)7)60-44-41(63-43-39(55)37(53)34(50)23(4)59-43)40(35(51)31(61-44)19-56-24(5)48)62-42-38(54)36(52)33(49)22(3)58-42/h8,20-23,26-44,49-55H,9-19H2,1-7H3/t20-,21+,22+,23+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,41-,42+,43+,44-,45+,46+,47-/m1/s1 |
InChI Key |
LMVFODAQZPSFBM-CXHYRJMTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC(=O)C)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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